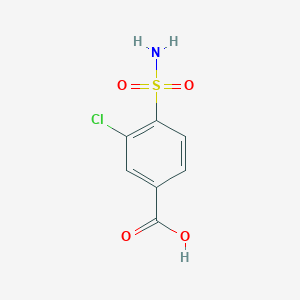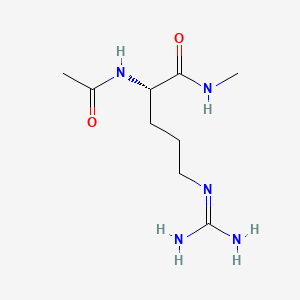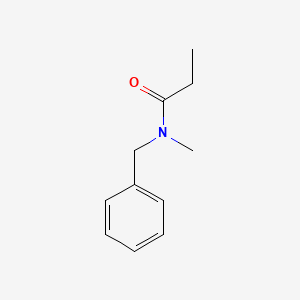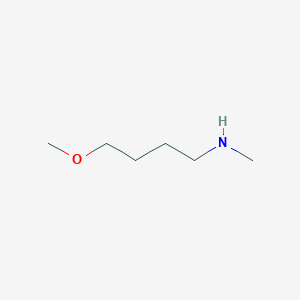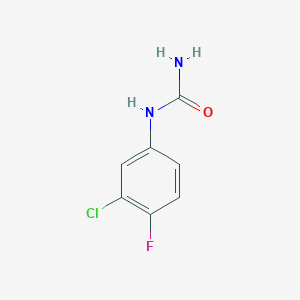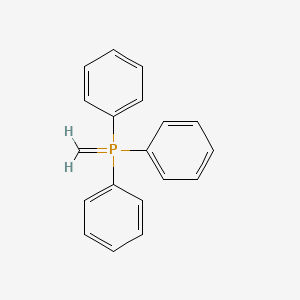
Methylenetriphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methylenetriphenylphosphorane is an organophosphorus compound with the formula Ph3PCH2 . It is the parent member of the phosphorus ylides, popularly known as Wittig reagents . It is a highly polar, highly basic species .
Synthesis Analysis
Methylenetriphenylphosphorane is prepared from methyltriphenylphosphonium bromide by its deprotonation using a strong base like butyllithium . The phosphorane is generally not isolated, instead it is used in situ . The estimated pKa of this carbon acid is near 15 .Molecular Structure Analysis
The Methylenetriphenylphosphorane molecule contains a total of 39 bonds . There are 22 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings . The phosphorus atom is approximately tetrahedral . The PCH2 centre is planar and the P=C H2 distance is 1.661 Å, which is much shorter than the P-Ph distances (1.823 Å) .Chemical Reactions Analysis
Methylenetriphenylphosphorane is used to replace oxygen centres in aldehydes and ketones with a methylene group, i.e., a methylenation . The phosphorus-containing product is triphenylphosphine oxide .Physical And Chemical Properties Analysis
Methylenetriphenylphosphorane has a molecular formula of C19H17P . Its average mass is 276.312 Da and its monoisotopic mass is 276.106781 Da .Mechanism of Action
The ability of phosphorus to hold more than eight valence electrons allows for a resonance structure to be drawn forming a double bonded structure call a phosphorane . Although Wittig reagents are commonly drawn in the phosphorane form, the ylide form is often used because it shows the nucleophilic carbanion .
Safety and Hazards
When handling Methylenetriphenylphosphorane, it is advised to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers Over the lifetime, 136 publication(s) have been published within this topic receiving 1535 citation(s) . Popular works include Rhodium-Catalyzed Methylenation of Aldehydes, A novel synthesis of 4H-chromen-4-ones via intramolecular Wittig reaction and more .
properties
CAS RN |
3487-44-3 |
|---|---|
Molecular Formula |
C19H17P |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
methylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |
InChI Key |
XYDYWTJEGDZLTH-UHFFFAOYSA-N |
SMILES |
C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
3487-44-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)
![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)


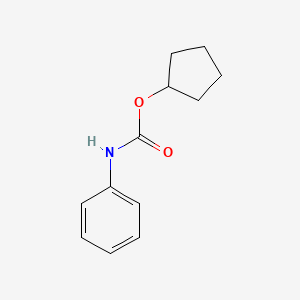
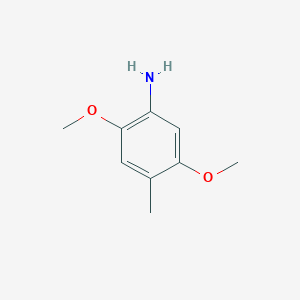
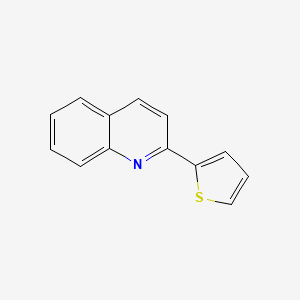
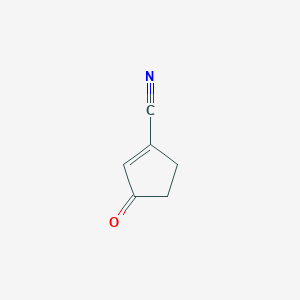
![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)
